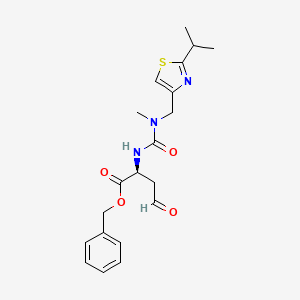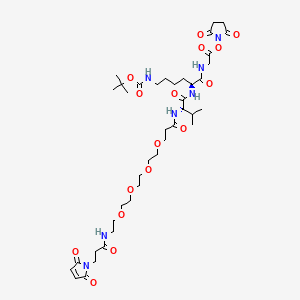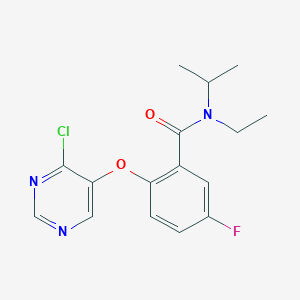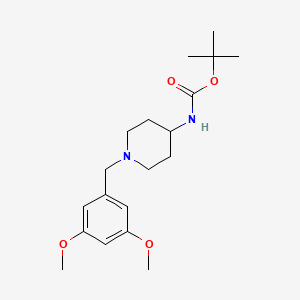
methyl N6-(tert-butoxycarbonyl)-N2-(3-(tritylthio)propanoyl)-D-lysylglycinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N6-(tert-butoxycarbonyl)-N2-(3-(tritylthio)propanoyl)-D-lysylglycinate is a complex organic compound that belongs to the class of amino acid derivatives This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a tritylthio group, which are commonly used in organic synthesis to protect functional groups during chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N6-(tert-butoxycarbonyl)-N2-(3-(tritylthio)propanoyl)-D-lysylglycinate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Protection of the Amino Group: The amino group of D-lysine is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This step yields Boc-D-lysine.
Acylation: The protected amino group is then acylated with 3-(tritylthio)propanoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the N2-(3-(tritylthio)propanoyl)-Boc-D-lysine intermediate.
Esterification: The carboxyl group of the intermediate is esterified with methanol in the presence of a catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems can enhance the efficiency and scalability of the synthesis. These systems allow for better control of reaction conditions, such as temperature and residence time, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl N6-(tert-butoxycarbonyl)-N2-(3-(tritylthio)propanoyl)-D-lysylglycinate can undergo various chemical reactions, including:
Deprotection Reactions: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA). The tritylthio group can be removed using reagents like silver nitrate or iodine.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the tritylthio group, leading to the formation of new derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) for Boc removal, silver nitrate or iodine for tritylthio removal.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Deprotected Amino Acid Derivatives: Removal of protecting groups yields the free amino acid derivatives.
Substituted Derivatives: Nucleophilic substitution reactions yield various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl N6-(tert-butoxycarbonyl)-N2-(3-(tritylthio)propanoyl)-D-lysylglycinate has several applications in scientific research:
Peptide Synthesis: The compound is used as an intermediate in the synthesis of peptides and peptidomimetics.
Drug Discovery: It serves as a building block for the development of new pharmaceuticals, particularly in the design of protease inhibitors and other enzyme inhibitors.
Bioconjugation: The compound is used in bioconjugation techniques to attach peptides or other biomolecules to various surfaces or carriers.
Chemical Biology: It is used in studies involving protein modification and labeling.
Mechanism of Action
The mechanism of action of methyl N6-(tert-butoxycarbonyl)-N2-(3-(tritylthio)propanoyl)-D-lysylglycinate depends on its specific application. In peptide synthesis, the compound acts as a protected amino acid derivative that can be selectively deprotected and coupled to form peptide bonds. In drug discovery, its mechanism of action may involve inhibition of specific enzymes or interaction with molecular targets through its functional groups.
Comparison with Similar Compounds
Similar Compounds
Methyl N6-(benzyloxycarbonyl)-N2-(tert-butoxycarbonyl)-L-lysinate: Another lysine derivative with similar protecting groups.
Methyl N6-(tert-butoxycarbonyl)-N2-(3-chloropropyl)-D-alaninate: A related compound used in enantiospecific cyclization reactions.
Uniqueness
Methyl N6-(tert-butoxycarbonyl)-N2-(3-(tritylthio)propanoyl)-D-lysylglycinate is unique due to the presence of both Boc and tritylthio protecting groups, which provide versatility in synthetic applications. The tritylthio group, in particular, allows for selective modifications and functionalization, making the compound valuable in complex synthetic routes and bioconjugation techniques .
Properties
Molecular Formula |
C36H45N3O6S |
|---|---|
Molecular Weight |
647.8 g/mol |
IUPAC Name |
methyl 2-[[(2R)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(3-tritylsulfanylpropanoylamino)hexanoyl]amino]acetate |
InChI |
InChI=1S/C36H45N3O6S/c1-35(2,3)45-34(43)37-24-15-14-22-30(33(42)38-26-32(41)44-4)39-31(40)23-25-46-36(27-16-8-5-9-17-27,28-18-10-6-11-19-28)29-20-12-7-13-21-29/h5-13,16-21,30H,14-15,22-26H2,1-4H3,(H,37,43)(H,38,42)(H,39,40)/t30-/m1/s1 |
InChI Key |
SPIBETDVGHVFNC-SSEXGKCCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@H](C(=O)NCC(=O)OC)NC(=O)CCSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)NCC(=O)OC)NC(=O)CCSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Methyl-8-azabicyclo[3.2.1]octane-3-thiol](/img/structure/B11829341.png)

![diethyl (5aS,9aR)-3-phenyl-5a,6,8,9-tetrahydro-1H-azirino[2,1-j]quinoline-7,7(3H)-dicarboxylate](/img/structure/B11829359.png)
![sodium;[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B11829365.png)






![ethyl (2E)-3-{6-chloro-3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate](/img/structure/B11829395.png)



